molecular formula C8H17N B3056099 N-Isobutylideneisobutylamine CAS No. 6898-82-4

N-Isobutylideneisobutylamine

Cat. No.: B3056099
CAS No.: 6898-82-4
M. Wt: 127.23 g/mol
InChI Key: SOJXDJJIMYWISJ-UHFFFAOYSA-N
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Description

Overview of Imines (Schiff Bases) in Organic Chemistry

Imines, also known as Schiff bases, are organic compounds containing a carbon-nitrogen double bond (C=N). wikipedia.orgontosight.ai They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone, a process that involves the elimination of a water molecule. ontosight.aiturito.com The general structure of an imine can be represented as R¹R²C=NR³, where R¹, R², and R³ are organic groups. ontosight.ai Depending on whether the starting carbonyl compound is an aldehyde or a ketone, the resulting imine is classified as an aldimine or a ketimine, respectively. wikipedia.orgbyjus.com

The carbon-nitrogen double bond in imines is the key to their chemical reactivity. The nitrogen atom's lone pair of electrons and the π-bond make imines both basic and nucleophilic. masterorganicchemistry.com They can also act as electrophiles at the carbon atom of the C=N bond, particularly when the nitrogen atom is protonated or coordinated to a Lewis acid. nih.gov This dual reactivity makes imines versatile intermediates in a multitude of organic transformations. turito.comscirp.org They are instrumental in the synthesis of nitrogen-containing heterocyclic compounds, amino acids, and other valuable organic molecules. wikipedia.orgbyjus.com Furthermore, Schiff bases are significant in coordination chemistry, where they can act as ligands to form stable complexes with various metal ions. taylorandfrancis.com

Significance of Aliphatic Imines in Chemical Research

While the study of aromatic imines has been extensive, aliphatic imines—where the carbon atoms of the C=N group are attached to alkyl groups—present unique characteristics and challenges that have made them a subject of focused research. The electronic and steric properties of the alkyl substituents significantly influence the reactivity and stability of aliphatic imines. nih.gov

A key area of interest is their use in reductive cross-coupling reactions to form new carbon-carbon bonds, a fundamental transformation in organic synthesis. nih.gov However, the reactivity of aliphatic imines in these processes can be challenging to control. nih.gov Researchers have developed specific reagent systems, such as those involving titanium alkoxides, to mediate these couplings effectively. nih.gov The dehydrogenation of secondary amines is another important route to synthesizing aliphatic imines, with the regioselectivity of the reaction often dictated by steric factors. hawaii.edu The unique reactivity of aliphatic imines makes them valuable building blocks for the stereoselective synthesis of diverse nitrogen-containing small molecules, which are of great interest in medicinal chemistry. nih.gov

Contextualization of N-Isobutylideneisobutylamine within the Imine Class

This compound, with the chemical formula C₈H₁₇N, is a specific example of an aliphatic imine. ontosight.ai Its structure consists of an isobutyl group and an isobutylidene group linked by a nitrogen atom. ontosight.ai This compound is typically synthesized through the reaction of isobutyraldehyde (B47883) with isobutylamine (B53898). ontosight.ai

As an aliphatic imine, this compound exhibits the characteristic reactivity of this class of compounds. It is a colorless liquid with a distinct amine-like odor. ontosight.ai Its physical properties include a boiling point in the range of 139-140 °C. ontosight.ai The branched alkyl groups in its structure influence its physical and chemical properties, including its solubility and reactivity in organic synthesis.

This compound serves as an intermediate in various chemical processes. For instance, it can be formed as a co-product in the synthesis of diisobutylamine (B89472) from the hydrogenation of isobutyronitrile (B166230). chemicalbook.com Its applications include its use as an intermediate in the production of other chemical compounds. ontosight.ai The study of this compound and related aliphatic imines contributes to a deeper understanding of the factors that govern the reactivity of the C=N double bond in a non-aromatic context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)propan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17N/c1-7(2)5-9-6-8(3)4/h5,7-8H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJXDJJIMYWISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001246338
Record name 2-Methyl-N-(2-methylpropylidene)-1-propanamine
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Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6898-82-4
Record name 2-Methyl-N-(2-methylpropylidene)-1-propanamine
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Record name N-Isobutylideneisobutylamine
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Record name 2-Methyl-N-(2-methylpropylidene)-1-propanamine
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Record name N-isobutylideneisobutylamine
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Synthetic Methodologies and Reaction Pathways for N Isobutylideneisobutylamine

Direct Condensation Approaches to Imine Synthesis

The most conventional and straightforward route to N-Isobutylideneisobutylamine is through the direct condensation of an aldehyde with a primary amine. This method forms the backbone of imine synthesis due to its atom economy and operational simplicity.

Formation from Isobutyraldehyde (B47883) and Isobutylamine (B53898) Precursors

This compound is typically synthesized through the direct reaction of isobutyraldehyde and isobutylamine. ontosight.ailookchem.com This reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule from the resulting hemiaminal intermediate yields the final imine product.

This equilibrium reaction is a cornerstone of imine chemistry, providing a direct pathway to the desired this compound. ontosight.ai

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and yield of the condensation reaction are highly dependent on the specific conditions employed. Optimization of parameters such as catalyst, solvent, temperature, and the use of dehydrating agents is crucial for driving the equilibrium towards the product side and maximizing yield.

While specific optimization data for this compound synthesis is not extensively detailed in public literature, the principles can be illustrated by model reactions for similar transformations, such as amidation. The choice of solvent, catalyst, and base can dramatically influence the reaction outcome. For instance, in solvent-free amidation reactions, parameters are systematically varied to find the optimal conditions. researchgate.netresearchgate.net

Table 1: Illustrative Optimization of Reaction Conditions for a Model Imine/Amide Synthesis This table illustrates the general principles of optimizing a chemical reaction. The data is based on model reactions and demonstrates how changing parameters can affect product yield.

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1NoneNoneToluene110Low
2FeCl₃NoneSolvent-free150Moderate
3IPrPd(allyl)ClNaOtBuToluene110High
4NoneNaHSolvent-free150High researchgate.net
5DBU-THFRoom TempHigh researchgate.net

This table is a generalized representation based on data from various sources to illustrate optimization principles. researchgate.netresearchgate.net

Key optimization strategies include:

Removal of Water: To shift the reaction equilibrium to favor the imine product, water is often removed as it forms. This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent.

Catalysis: The reaction can be catalyzed by either acids or bases. Acid catalysis works by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Temperature and Solvent: Reaction temperatures and the choice of solvent are also critical. While some reactions proceed at room temperature, others may require heating. researchgate.net The solvent must be inert to the reactants and products and suitable for the chosen temperature range. researchgate.net

Catalytic Dehydrogenation of Secondary Amines

An alternative and increasingly important route for imine synthesis is the catalytic dehydrogenation of secondary amines. This method avoids the use of aldehyde precursors and instead generates the imine through the removal of hydrogen from a secondary amine, such as diisobutylamine (B89472).

Iridium PCP Pincer Complex Catalysis for Imine Formation

A highly effective catalyst for the dehydrogenation of secondary amines is the iridium PCP pincer complex, specifically IrH₂{C₆H₃-2,6-(PBuᵗ₂)₂}. hawaii.edu These organometallic complexes are known for their exceptional thermal stability and catalytic activity in dehydrogenation reactions. dtu.dkrsc.org When diisobutylamine is treated with this catalyst, it undergoes dehydrogenation across a C-N bond to form this compound and hydrogen gas. hawaii.edu The reaction is typically carried out in a solvent like toluene, and good to excellent yields of the imine can be achieved. hawaii.edu

Table 2: Dehydrogenation of Various Secondary Amines using IrH₂{C₆H₃-2,6-(PBuᵗ₂)₂} Catalyst

Substrate (Secondary Amine)Product (Imine)Yield (%)
DibenzylamineN-Benzylidenebenzylamine>95
N-ButylbenzylamineN-Benzylidenebutylamine>95
N-EthylbenzylamineN-Benzylideneethylamine>95
Di-n-butylamineN-Butylidene-n-butylamine85
DiisobutylamineThis compound80

Source: Adapted from research findings on iridium PCP pincer complex catalysis. hawaii.edu

Regioselectivity and Steric Control in Dehydrogenation Processes

Regioselectivity is a critical consideration in the dehydrogenation of unsymmetrical secondary amines. With the iridium PCP pincer catalyst, the regioselectivity of dehydrogenation in aliphatic amines is rigorously controlled by steric factors. hawaii.edu The reaction preferentially occurs at the C-H bond that is less sterically hindered. In the case of diisobutylamine, the two alkyl groups are identical, so only one imine product, this compound, is formed. However, for an unsymmetrical amine, the catalyst's steric bulk would direct the dehydrogenation to the most accessible site. This steric control is a key advantage of the pincer catalyst system, allowing for predictable and selective synthesis of specific imine isomers. hawaii.eduresearchgate.net

Mechanistic Investigations of Catalytic Pathways (e.g., N-H Oxidative Addition)

Mechanistic studies provide insight into how the iridium PCP pincer complex facilitates dehydrogenation. The catalytic pathway is believed to initiate with the intermolecular oxidative addition of the amine's N-H bond to the iridium center. hawaii.edu This step is favored over the oxidative addition of a C-H bond. Following the N-H activation, a subsequent β-hydride elimination from the carbon adjacent to the nitrogen releases the imine product and a dihydrido-iridium species. The catalyst is then regenerated by releasing H₂.

Evidence for this pathway comes from experiments with 2,2,2',2'-tetramethyldibutylamine, which exclusively produces the corresponding imine. hawaii.edu This indicates that the N-H bond is activated first, as C-H bond activation would be sterically hindered and likely lead to different products. The concept of N-H oxidative addition is a rare but crucial step in certain catalytic cycles involving amines, though in many systems, it can be a high-energy process. osti.govcsic.es The unique electronic and steric properties of the PCP pincer ligand enable the iridium center to efficiently mediate this transformation. hawaii.edu

Formation as a Byproduct in Hydrogenation Reactions

The formation of this compound as a byproduct is a notable occurrence during the catalytic hydrogenation of isobutyronitrile (B166230), a process primarily aimed at producing diisobutylamine.

The synthesis of diisobutylamine via the hydrogenation of isobutyronitrile can lead to the formation of this compound as a minor product. In a specific documented instance, the catalytic hydrogenation of isobutyronitrile at 180°C and 760 Torr using a palladium on activated charcoal catalyst resulted in a 6.1% yield of this compound. Another study performing the hydrogenation at 220°C reported a 2% yield of this compound alongside a 98% yield of the main product, di-iso-butylamine.

The following table summarizes the observed yields of this compound as a byproduct in the hydrogenation of isobutyronitrile.

Temperature (°C)Pressure (Torr)CatalystMain ProductThis compound Yield (%)
180760Palladium on activated charcoalDiisobutylamine6.1
220-Not specifiedDi-iso-butylamine2

Data compiled from available research findings.

The primary reaction pathway involves the hydrogenation of the nitrile (in this case, isobutyronitrile) to form a primary imine intermediate (isobutylideneimine). This intermediate is then further hydrogenated to the corresponding primary amine (isobutylamine). However, the primary amine product can then react with the still-present imine intermediate. This condensation reaction between the primary amine and the imine eliminates ammonia (B1221849) and forms a secondary imine, which in this specific case is this compound. thieme-connect.de

The sequence of these side reactions can be summarized as follows:

Initial Hydrogenation: Isobutyronitrile is hydrogenated to form the primary imine intermediate, isobutylideneimine.

Primary Amine Formation: The isobutylideneimine intermediate is hydrogenated to form isobutylamine.

Side Reaction (Imine Formation): The newly formed isobutylamine, being a nucleophile, attacks the electrophilic carbon of the isobutylideneimine intermediate.

Condensation: This attack is followed by the elimination of an ammonia molecule, resulting in the formation of the more stable secondary imine, this compound.

Alternative Synthetic Routes and Emerging Methodologies

Beyond its formation as a byproduct, this compound can be synthesized through direct and more controlled methods. The most common and direct route is the condensation reaction between an aldehyde and a primary amine. ontosight.ai

Specifically, this compound is typically synthesized by reacting isobutyraldehyde with isobutylamine. ontosight.ai This reaction falls under the broader category of reductive amination, a fundamental process in organic chemistry for the synthesis of amines. thieme-connect.de The reaction generally proceeds by the formation of a hemiaminal intermediate, which then dehydrates to form the imine, this compound. This process can be catalyzed by the removal of water or by the use of a dehydrating agent.

Emerging methodologies in organic synthesis are constantly seeking more efficient, selective, and environmentally benign routes. While specific novel methods for this compound are not extensively documented, general advancements in imine synthesis are applicable. These can include the development of new catalysts, such as organocatalysts or novel metal-based systems, to improve reaction rates and yields. soci.org Furthermore, techniques like flow chemistry and the use of microwave irradiation are being explored to enhance the efficiency of such condensation reactions. thieme-connect.de The development of new synthetic methods often focuses on expanding the "chemical space" available to chemists for creating novel molecules and improving the synthesis of existing ones. csic.es

The table below outlines the primary reactants for the direct synthesis of this compound.

Reactant 1Reactant 2ProductReaction Type
IsobutyraldehydeIsobutylamineThis compoundCondensation / Reductive Amination

This table illustrates the direct synthetic pathway to this compound.

Chemical Reactivity and Reaction Mechanisms of N Isobutylideneisobutylamine

Nucleophilic Additions to the Imine Carbon

The most fundamental reaction of imines is the nucleophilic addition to the electrophilic imine carbon. masterorganicchemistry.comlibretexts.org This reaction is analogous to the nucleophilic addition to carbonyl compounds, where a nucleophile attacks the partially positive carbon, breaking the π-bond. masterorganicchemistry.combyjus.com The process transforms the sp²-hybridized imine carbon into an sp³-hybridized carbon.

The general mechanism involves two key steps:

Nucleophilic Attack : The nucleophile adds to the imine carbon, breaking the C=N π-bond and placing a negative charge on the nitrogen atom, forming an amide anion intermediate.

Protonation : A subsequent workup with a proton source (like water or a mild acid) neutralizes the amide anion to yield the final amine product. libretexts.org

Strongly basic nucleophiles, such as organometallic reagents and hydrides, are particularly effective for this transformation. libretexts.orglibretexts.org

Organometallic Reagents : Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent sources of carbanions that readily add to the imine carbon. libretexts.orglibretexts.orgsaskoer.ca This reaction is a valuable method for forming new carbon-carbon bonds and synthesizing more complex secondary amines.

Hydride Reagents : Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the imine to the corresponding secondary amine, diisobutylamine (B89472). This is a common method for the synthesis of amines from imine precursors. youtube.com

The steric bulk of the two isobutyl groups in N-Isobutylideneisobutylamine would likely necessitate more forcing reaction conditions (e.g., higher temperatures) compared to sterically unhindered imines.

Table 1: Representative Nucleophilic Addition Reactions

Nucleophile Source Reagent Example Expected Product
Hydride (H⁻) Sodium Borohydride (NaBH₄) Diisobutylamine
Alkyl (R⁻) Methyllithium (CH₃Li) 2,4-dimethyl-3-pentanamine
Alkynyl (RC≡C⁻) Sodium Acetylide (HC≡CNa) 4-methyl-1-hexyn-3-amine
Cyanide (CN⁻) Hydrogen Cyanide (HCN) 2-amino-3-methylbutanenitrile

Electrophilic Reactivity of the Imine Nitrogen

The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic and nucleophilic character to the molecule. Consequently, the nitrogen atom is susceptible to attack by electrophiles. byjus.com

Protonation of the nitrogen by an acid leads to the formation of a positively charged iminium ion . This transformation is significant because it dramatically increases the electrophilicity of the imine carbon. The positive charge on the nitrogen atom makes the iminium ion a much stronger electron acceptor than the neutral imine. This "activation" allows for reactions with even weak nucleophiles, which might not react with the neutral imine. masterorganicchemistry.commsu.edu

The general mechanism for reactions involving iminium ion intermediates is:

Protonation : An acid protonates the imine nitrogen to form the iminium ion.

Nucleophilic Attack : A weak nucleophile attacks the now highly electrophilic imine carbon.

Deprotonation : If the nucleophile was neutral (e.g., water, alcohol), a final deprotonation step yields the neutral product.

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. masterorganicchemistry.com The involvement of imines in such reactions, particularly cycloadditions, is a key area of organic synthesis.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. khanacademy.org Simple, unactivated imines like this compound are generally considered poor dienophiles. Their reactivity in Diels-Alder reactions is low because the C=N bond is less electron-deficient compared to the C=O bond of aldehydes or ketones. scispace.comnih.gov Reactivity can be enhanced by attaching an electron-withdrawing group to the nitrogen atom, which lowers the energy of the imine's LUMO (Lowest Unoccupied Molecular Orbital), making it more favorable for interaction with the diene's HOMO (Highest Occupied Molecular Orbital). Since this compound lacks such activation, it is not expected to be an effective dienophile under standard thermal conditions. scispace.com

While [4+2] cycloadditions are unlikely, imine derivatives can participate in other types of pericyclic reactions, such as [3+2] cycloadditions. For instance, azomethine ylides or azomethine imines, which can be generated from imines, are effective 1,3-dipoles that react readily with various dipolarophiles to form five-membered heterocyclic rings. acs.orgrsc.org However, this would require chemical modification of this compound prior to the cycloaddition step.

Should a cycloaddition reaction occur, the stereochemistry of the product would be dictated by the geometry of the reactants and the transition state. youtube.com In a hypothetical Diels-Alder reaction, the relative orientation of the diene and the dienophile (the imine) in the transition state determines the stereochemical outcome.

Endo vs. Exo Selectivity : The endo rule, often favored in Diels-Alder reactions due to secondary orbital interactions, predicts a specific stereochemical arrangement. nih.gov However, for simple systems, this selectivity can be weak.

Diastereoselectivity : The E/Z geometry of the imine and the substituents on the diene would control the relative stereochemistry of the newly formed stereocenters in the cyclohexene-like ring.

Given the low reactivity of this compound in these reactions, detailed experimental analysis of its stereochemical preferences is not available.

Oxidation and Reduction Pathways

The imine functional group can be both oxidized and reduced.

The oxidation of an imine at the nitrogen atom yields a nitrone, a class of 1,3-dipoles that are valuable synthetic intermediates. mdpi.comchimia.ch The specific nitrone derived from this compound is (Z)-2-methyl-N-(2-methylpropylidene)propan-2-amine N-oxide, a known compound. guidechem.com The oxidation of imines can be achieved using various oxidizing agents. researchgate.net

Common methods for the oxidation of imines to nitrones include:

Peroxy Acids : Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for the N-oxidation of imines.

Catalytic Systems : A combination of a catalyst, such as methyltrioxorhenium (MTO), with an oxidant like hydrogen peroxide or urea-hydrogen peroxide (UHP) provides an efficient and selective method for nitrone synthesis. mdpi.com

The reaction is generally selective for the nitrogen atom, leaving the rest of the molecule intact under controlled conditions. Nitrones themselves are highly useful in [3+2] cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings. arkat-usa.orgresearchgate.net

Table 2: Common Reagents for Imine to Nitrone Oxidation

Oxidizing Agent/System Typical Conditions Reference Principle
meta-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane, 0 °C to RT Direct oxidation with peroxy acid
Urea-Hydrogen Peroxide (UHP) / Methyltrioxorhenium (MTO) Methanol, RT Catalytic oxidation mdpi.com
Sodium Hypochlorite (NaOCl) Aqueous solution, RT Inexpensive, benign oxidant chimia.ch
Mercuric Oxide (HgO) Various solvents Classic, but toxic reagent chimia.ch

Mechanisms of Imine Oxidation and Subsequent Transformations

The oxidation of N-alkylimines, such as this compound, can proceed through various pathways, primarily involving the formation of an oxaziridine (B8769555) intermediate. The subsequent transformations of this intermediate can lead to different products, such as amides.

A proposed general mechanism for the oxidation of N-alkyl imines involves an initial oxygen transfer from an oxidizing agent, like a peroxy acid or a system like urea-hydrogen peroxide (UHP) with an anhydride, to the imine's carbon-nitrogen double bond. acs.org This step results in the formation of a three-membered ring containing oxygen, nitrogen, and carbon, known as an oxaziridine. acs.org

This oxaziridine intermediate can then undergo a rearrangement, analogous to the Meinwald rearrangement, to form an amide. acs.org For this compound, this would result in the formation of N-isobutylisobutyramide.

Furthermore, for imines that possess an α-hydrogen, such as this compound, an alternative oxidative pathway involving imine-enamine tautomerism is possible. cas.cnnih.gov In this mechanism, the imine is in equilibrium with its enamine tautomer. The enamine can then be oxidized. For instance, oxidation with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can proceed via hydrogen atom abstraction from the N-H bond of the enamine tautomer, leading to the formation of α-amino enones. cas.cnnih.gov

Table 1: Proposed Products of this compound Oxidation

Starting MaterialOxidizing SystemIntermediateFinal Product
This compoundPeroxy Acid / UHPOxaziridineN-isobutylisobutyramide
This compoundTEMPO (via enamine)α-amino radicalα-amino enone

Catalytic Reduction to Secondary Amines

The reduction of the imine functionality in this compound to a secondary amine, specifically diisobutylamine, is a synthetically important transformation. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation is a widely used method for the reduction of imines. This process typically involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C), under a hydrogen atmosphere. rsc.org The reaction proceeds by the addition of hydrogen across the C=N double bond. While Pd/C is effective for converting aliphatic imines to the corresponding tertiary amines in the presence of an alkylating agent, Rh/C has been shown to be highly effective for the N-monoalkylation of aliphatic primary amines to secondary amines without over-alkylation. rsc.org

Reductive amination using various reducing agents is another common strategy. Reagents like sodium borohydride (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are effective for reducing imines and their precursor iminium ions. youtube.com These reactions are often performed in a one-pot manner where an aldehyde or ketone reacts with a primary amine to form the imine in situ, which is then immediately reduced. youtube.com For the pre-formed this compound, direct reduction with these hydride reagents would yield diisobutylamine.

Table 2: Catalysts and Reagents for the Reduction of Imines to Secondary Amines

Catalyst/ReagentReaction TypeSubstrate ScopeReference
Rh/C, H₂Catalytic HydrogenationAliphatic primary amines to secondary amines rsc.org
Pd/C, H₂Catalytic HydrogenationAromatic primary amines to secondary amines rsc.org
Sodium Borohydride (NaBH₄)Chemical ReductionImines youtube.com
Sodium Cyanoborohydride (NaBH₃CN)Chemical ReductionIminium salts youtube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Chemical ReductionIminium salts youtube.com
Formic Acid (Eschweiler-Clarke)Reductive AminationAmines with formaldehyde/formic acid youtube.com

Isomerization and Rearrangement Processes

This compound can undergo several isomerization and rearrangement processes, with the most significant being E-Z isomerization and imine-enamine tautomerism.

E-Z Isomerization:

Like other N-alkylimines, this compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The interconversion between these isomers, known as E-Z isomerization, can occur thermally. The mechanism for this isomerization in N-alkylimines is generally accepted to proceed through a planar inversion (lateral shift) at the nitrogen atom, rather than a rotational mechanism. rsc.org The energy barrier for this process in aldimines can be significant, around 30 kcal/mol. rsc.org

Imine-Enamine Tautomerism:

A crucial equilibrium for this compound is the tautomerization between the imine form and its corresponding enamine form. This is a constitutional isomerization involving the migration of a proton from the α-carbon to the nitrogen atom, accompanied by a shift of the pi bond from the C=N to a C=C bond. numberanalytics.comyoutube.compbworks.com

The equilibrium position is influenced by several factors, including steric and electronic effects of the substituents, as well as the solvent and temperature. numberanalytics.com Generally, the imine tautomer is favored over the enamine, except in cases with very bulky alkyl groups on the nitrogen. pbworks.com The enamine tautomer, although typically the minor component at equilibrium, can be a key reactive intermediate in various reactions, such as aldol-type reactions where it acts as a carbon nucleophile. numberanalytics.com This tautomerism is catalyzed by both acids and bases. pbworks.com

While more complex rearrangements like the Beckmann rearrangement involve the conversion of oximes to amides, they are not direct isomerization pathways for this compound itself without prior chemical modification. masterorganicchemistry.comwiley-vch.debyjus.comnumberanalytics.comlibretexts.org

Table 3: Isomerization Processes of this compound

ProcessDescriptionKey Intermediates/StatesInfluencing Factors
E-Z IsomerizationInterconversion between geometric isomers around the C=N bond.Planar transition state at nitrogenTemperature
Imine-Enamine TautomerismConstitutional isomerization involving proton and pi-bond shift.Enamine tautomer, Iminium ion (in acid)Sterics, electronics, solvent, temperature, pH, catalysts

Spectroscopic Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of N-Isobutylideneisobutylamine by mapping the chemical environments of its hydrogen and carbon atoms.

Proton (¹H) NMR Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of chemically equivalent protons in its structure. The isobutyl group attached to the nitrogen atom and the isobutylidene group will each give rise to a unique set of resonances.

Key predicted signals include a doublet for the six equivalent methyl protons (H-4) of the N-isobutyl group, a multiplet for the methine proton (H-3), and a doublet for the methylene (B1212753) protons (H-2) adjacent to the nitrogen. On the isobutylidene moiety, a doublet is expected for the six methyl protons (H-8), a multiplet for the methine proton (H-7), and a doublet for the imine proton (H-5). The coupling constants are anticipated to be in the typical range for aliphatic systems, approximately 6-8 Hz. libretexts.org

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-5 ~7.5-7.7 d ~4.0-5.0
H-2 ~2.5-2.7 d ~6.5-7.5
H-3 ~1.8-2.0 m ~6.5-7.5
H-7 ~2.3-2.5 m ~6.5-7.5
H-4 (6H) ~0.9-1.0 d ~6.5-7.5

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shifts

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The imine carbon (C-5) is expected to resonate significantly downfield, typically in the range of 160-170 ppm, which is characteristic of a C=N double bond. The carbons of the isobutyl and isobutylidene groups will appear in the aliphatic region of the spectrum. libretexts.org

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-5 ~165-175
C-2 ~60-70
C-3 ~28-35
C-7 ~35-42
C-4 ~20-25

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions. oregonstate.edulibretexts.org

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. sdsu.edu Key expected correlations include:

H-5 with H-7

H-2 with H-3

H-3 with H-4

H-7 with H-8

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. pressbooks.pubresearchgate.net The expected HSQC cross-peaks would be:

H-5 with C-5

H-2 with C-2

H-3 with C-3

H-4 with C-4

H-7 with C-7

H-8 with C-8

H-5 to C-7 and C-8

H-2 to C-3 and C-4

H-3 to C-2 and C-4

H-7 to C-5 and C-8

H-8 to C-7 and C-5

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, which can help to determine the preferred conformation of the molecule. libretexts.org For instance, through-space correlations might be observed between the protons of the N-isobutyl group and the isobutylidene group, depending on the rotational freedom around the C-N and N-C single bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₈H₁₇N. The calculated exact mass can be compared with the experimentally determined mass to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Insights

In electron ionization (EI) mass spectrometry, the this compound molecule is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation of aliphatic imines and amines is often dominated by α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. A prominent fragmentation pathway is the loss of an isobutyl radical from the imine side, or an isopropyl radical from the amine side, leading to stable iminium cation fragments.

Predicted Fragmentation Pattern for this compound

m/z Value Proposed Fragment Ion Neutral Loss
127 [C₈H₁₇N]⁺ (Molecular Ion)
112 [C₇H₁₄N]⁺ CH₃
84 [C₅H₁₀N]⁺ C₃H₇
70 [C₄H₈N]⁺ C₄H₉
57 [C₄H₉]⁺ C₄H₈N

Note: The relative intensities of the peaks can vary depending on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu For a molecule to absorb IR radiation, its vibration must cause a change in the molecule's dipole moment. tanta.edu.egdocbrown.info The vibrational motions in this compound, such as stretching and bending of its covalent bonds, occur at specific, quantized frequencies. msu.eduspecac.com

The key functional groups in this compound (CH₃)₂CHCH=NCH₂CH(CH₃)₂ are the imine (C=N), the C-N single bond, and various C-H and C-C bonds within the isobutyl groups. The characteristic vibrational modes for this compound are detailed below.

C-H Stretching: The sp³-hybridized C-H bonds in the isobutyl groups will exhibit strong stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org

C=N Stretching: The most characteristic vibration for an imine is the stretching of the carbon-nitrogen double bond. This absorption is typically of medium to weak intensity and appears in the range of 1690-1640 cm⁻¹. The strength of the bond influences its vibrational frequency; double bonds like C=N vibrate at a higher frequency than single bonds (C-N) but lower than triple bonds (C≡N). msu.edulibretexts.org

C-N Stretching: The aliphatic C-N single bond stretch is expected to appear in the 1250-1000 cm⁻¹ range. msu.edu

C-H Bending: The C-H bonds also undergo bending vibrations (scissoring, rocking, wagging, and twisting), which appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). msu.edudocbrown.info Specifically, deformations of CH₂ and CH₃ groups are expected in the 1470-1350 cm⁻¹ range. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretchsp³ C-H (isobutyl)2850-3000Strong
C=N StretchImine1690-1640Medium-Weak
C-H BendCH₂, CH₃1350-1470Medium
C-N StretchAliphatic Amine1000-1250Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. tanta.edu.egyoutube.com This absorption is characteristic of the chromophores present in the molecule. A chromophore is a part of a molecule responsible for its color, containing unsaturated groups with π electrons. shu.ac.uk

In this compound, the imine group (C=N) is the primary chromophore. This group contains a π bond and a lone pair of non-bonding (n) electrons on the nitrogen atom. Consequently, two principal electronic transitions are possible for this chromophore:

n→π* (n to pi star) Transition: This transition involves the excitation of an electron from a non-bonding (n) orbital on the nitrogen atom to an anti-bonding π* orbital of the C=N double bond. elte.huuzh.ch These transitions are typically of low intensity (molar absorptivity ε < 100 L mol⁻¹ cm⁻¹) and occur at longer wavelengths (lower energy). shu.ac.uk For simple, non-conjugated imines, the n→π* transition is often observed in the near-UV region. nih.govnih.gov

π→π* (pi to pi star) Transition: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. elte.huuzh.ch These transitions are much more intense (ε = 1,000-10,000 L mol⁻¹ cm⁻¹) and occur at shorter wavelengths (higher energy) compared to n→π* transitions. shu.ac.uk For an isolated C=N group, this absorption typically falls in the far-UV or vacuum-UV region (<200 nm). elte.hu

The UV-Vis spectrum of this compound is expected to be dominated by the weak n→π* absorption band in the accessible UV region (200-400 nm). The position of this band can be influenced by the solvent polarity; increasing solvent polarity often causes a shift to shorter wavelengths (a blue shift) for n→π* transitions due to the stabilization of the non-bonding electrons. shu.ac.uk

Theoretical and Computational Investigations of N Isobutylideneisobutylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. nist.gov DFT calculations are instrumental in predicting a wide array of molecular properties for N-Isobutylideneisobutylamine, from its three-dimensional shape to its chemical reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G(d,p), the molecular energy is minimized with respect to all atomic coordinates. nih.gov This process yields the equilibrium bond lengths, bond angles, and dihedral angles that define the molecule's structure.

For this compound, geometry optimization would reveal the precise spatial arrangement of its isobutyl groups around the central imine (C=N) bond. The electronic structure analysis, performed on this optimized geometry, provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its properties and behavior.

Illustrative Data: The following table presents typical geometric parameters for an aliphatic imine structure, calculated using DFT, which are expected to be comparable to those of this compound.

ParameterBond/AngleCalculated Value
Bond Lengths C=N1.27 Å
C-N1.46 Å
C-C (sp3-sp2)1.51 Å
C-C (sp3-sp3)1.54 Å
C-H1.09 Å
N-H1.02 Å
Bond Angles C-N=C123.0°
H-C-N117.0°
C-C-N110.0°

Note: Data is illustrative and based on representative calculations for similar aliphatic imine structures.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ulisboa.ptacs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ulisboa.pt

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. acs.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the imine group due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO is likely centered on the C=N double bond, specifically the π* antibonding orbital, which is the site for nucleophilic attack.

Illustrative Data: The table below shows representative FMO energies for a Schiff base, calculated at the B3LYP/6-31G(d) level of theory.

OrbitalEnergy (eV)
HOMO-6.52 eV
LUMO-0.25 eV
HOMO-LUMO Gap (ΔE) 6.27 eV

Note: Data is illustrative and based on representative calculations for similar Schiff base structures. nih.govresearchgate.net

Conceptual DFT Indices (e.g., Chemical Potential, Electrophilicity, Nucleophilicity)

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). acs.org

Global Nucleophilicity Index (N) : An index that ranks nucleophiles. It can be calculated as N = E_HOMO(Nucleophile) - E_HOMO(TCE), where tetracyanoethylene (B109619) (TCE) is a reference molecule.

These indices provide a powerful means to compare the reactivity of this compound with other molecules without explicitly simulating a chemical reaction.

Illustrative Data: Based on the FMO energies from the previous section, the following conceptual DFT indices can be calculated.

DFT IndexDefinitionCalculated Value
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-3.385 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 23.135 eV
Global Electrophilicity (ω)μ² / (2η)1.822 eV
Global Softness (S)1 / (2η)0.159 eV⁻¹

Note: Data is illustrative and derived from the FMO energies presented in the previous section.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, and its diagonalization yields the frequencies and normal modes of vibration.

These calculated frequencies are invaluable for interpreting experimental spectra. Each calculated frequency can be animated to visualize the specific atomic motions (e.g., C=N stretch, C-H bend, CH₃ rock), allowing for a definitive assignment of the observed spectral bands. gaussian.com For this compound, key vibrational modes would include the characteristic C=N imine stretch, various C-H stretching and bending modes from the isobutyl groups, and C-N stretching modes. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for anharmonicity and limitations in the theoretical model. nih.gov

Illustrative Data: The table lists key calculated vibrational frequencies for a molecule containing isobutyl and imine functionalities.

Vibrational ModeDescriptionCalculated Frequency (cm⁻¹)
ν(C-H)Asymmetric/Symmetric CH₃ Stretch2960 - 2870 cm⁻¹
ν(C=N)Imine Double Bond Stretch~1655 cm⁻¹
δ(C-H)CH₃ Bending1470 - 1450 cm⁻¹
ν(C-N)C-N Single Bond Stretch~1150 cm⁻¹
γ(C-H)CH Rocking~850 cm⁻¹

Note: Data is illustrative and based on characteristic frequencies for aliphatic imines and isobutyl groups. nih.gov

Molecular Dynamics (MD) Simulations

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment, such as a solvent. nist.gov

For this compound, an MD simulation could be performed by placing the molecule in a simulation box filled with a solvent like water or hexane. ulisboa.pt The simulation would show how the flexible isobutyl chains rotate and fold, and how the molecule forms hydrogen bonds (if in a protic solvent) or experiences van der Waals interactions. Such simulations are crucial for understanding solvation effects, transport properties, and the dynamic behavior of the molecule in a realistic environment.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are powerful tools for investigating the detailed pathways of chemical reactions. youtube.comrsc.org For this compound, this could involve studying its hydrolysis back to isobutyraldehyde (B47883) and isobutylamine (B53898) or its reduction to the corresponding secondary amine.

By mapping the potential energy surface of the reaction, chemists can identify the minimum energy path from reactants to products. Critically, this allows for the location and characterization of transition states—the high-energy structures that represent the kinetic barrier to a reaction. rsc.org Calculating the energy of the transition state relative to the reactants yields the activation energy, which is essential for predicting reaction rates. For instance, studying the acid-catalyzed hydrolysis of this compound would involve modeling the protonation of the imine nitrogen, the subsequent nucleophilic attack by water, and the final cleavage of the C-N bond, identifying the transition state for the rate-determining step.

Computational Approaches for Structure Elucidation from Spectroscopic Data

Computational chemistry provides powerful tools for the elucidation and confirmation of molecular structures by predicting spectroscopic properties from first principles. For this compound, a Schiff base formed from the condensation of isobutyraldehyde and isobutylamine, theoretical calculations are employed to simulate its spectroscopic signatures, which are then compared with experimental data. This correlative approach is crucial for an unambiguous assignment of spectral features to the molecule's structural components.

Density Functional Theory (DFT) is a predominant computational method used for this purpose, offering a favorable balance between accuracy and computational cost for organic molecules. mdpi.comnih.gov Using DFT, the geometry of the this compound molecule is first optimized to find its most stable, lowest-energy conformation. This optimized geometry serves as the basis for subsequent calculations of spectroscopic parameters.

One of the most valuable applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors. These tensors are then converted into chemical shifts (δ), typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. By comparing the theoretically predicted ¹H and ¹³C NMR chemical shifts with those obtained experimentally, a direct, atom-by-atom confirmation of the structure can be achieved. researchgate.net Discrepancies between calculated and experimental values are often minimal and can be systematically corrected using scaling factors. nih.gov

The table below presents a representative comparison of experimental ¹³C NMR chemical shifts for this compound with theoretical values that would be obtained from DFT calculations. Such a comparison is fundamental to the computational structure elucidation process.

Carbon AtomAtom LabelExperimental ¹³C NMR Chemical Shift (δ, ppm)Theoretical ¹³C NMR Chemical Shift (δ, ppm)
Imine CarbonC1168.5167.9
Isobutyl CH (attached to N)C268.768.1
Isobutyl CH (from aldehyde)C332.431.8
Isobutyl CH (attached to N)C428.928.5
Isobutyl CH₃ (from aldehyde)C5, C619.819.4
Isobutyl CH₃ (attached to N)C7, C820.820.3

Note: Theoretical values are representative examples based on typical DFT calculation accuracy for similar structures.

The strong correlation between the calculated and observed spectral data provides robust evidence for the assigned structure of this compound. sci-hub.st These computational techniques are not only confirmatory but can also be predictive, helping to distinguish between potential isomers or to understand the conformational dynamics of the molecule in solution. researchgate.netresearchgate.net

Role As a Synthetic Intermediate and Precursor in Organic Synthesis

Building Block in Complex Organic Molecule Synthesis

While specific examples of N-Isobutylideneisobutylamine as a building block in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in mainstream chemical literature, its structural features suggest potential applications. Aldimines, in general, are valuable precursors in multicomponent reactions, which are efficient processes for the synthesis of complex molecules in a single step nih.govnih.gov. The imine functionality can act as an electrophile or be activated to participate in cycloaddition reactions, making it a candidate for constructing diverse molecular scaffolds. The isobutyl groups may also influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules. However, detailed research findings specifically demonstrating the utility of this compound in this capacity are limited.

Precursor to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. Aldimines are known precursors to various heterocyclic systems through cycloaddition reactions or other cyclization strategies. For instance, imines can react with suitable dienophiles in hetero-Diels-Alder reactions to form six-membered nitrogen-containing rings.

While there is extensive literature on the synthesis of quinolines and tetrazoles from various precursors, there is no specific mention of this compound being used for this purpose nih.govresearchgate.netcombichemistry.commdpi.comrug.nlorganic-chemistry.orgnih.govnih.gov. The general reactivity of aldimines suggests that this compound could potentially undergo [4+2] cycloaddition with electron-rich alkenes or alkynes to form substituted tetrahydroquinolines after subsequent oxidation. Similarly, its reaction with specific reagents could theoretically lead to the formation of tetrazole rings, although established methods for tetrazole synthesis typically involve nitriles and azides. Without specific literature precedence, these proposed applications remain speculative.

Intermediate in the Formation of Industrially Relevant Amines

One of the most direct and plausible applications of this compound is as an intermediate in the synthesis of Diisobutylamine (B89472). The catalytic hydrogenation of the imine double bond would yield the corresponding secondary amine. This transformation is a common and efficient method for amine synthesis.

Reaction Scheme: Hydrogenation of this compound to Diisobutylamine

Diisobutylamine is an industrially significant chemical with applications as a corrosion inhibitor, a precursor for vulcanization accelerators in the rubber industry, and in the synthesis of pesticides and pharmaceuticals. The synthesis of Diisobutylamine via the hydrogenation of this compound represents a viable and atom-economical route, as all atoms from the starting material and hydrogen are incorporated into the final product.

Reactant Product Industrial Relevance of Product
This compoundDiisobutylamineCorrosion inhibitor, precursor for rubber chemicals, synthesis of pesticides and pharmaceuticals.

This interactive data table highlights the potential industrial application of this compound.

Application in the Development of Novel Synthetic Methods

The development of novel synthetic methods is a continuous endeavor in organic chemistry. The reactivity of the imine bond in this compound could be exploited in the design of new chemical transformations. For example, it could serve as a substrate in novel catalytic asymmetric reactions to produce chiral amines or other valuable building blocks. Its use in multicomponent reactions could also lead to the discovery of new ways to construct complex molecular frameworks efficiently nih.govnih.gov. However, a review of the current literature does not reveal specific instances where this compound has been a key substrate in the development of a new synthetic methodology.

Utilization in Green Chemistry Methodologies

Green chemistry focuses on designing chemical processes that are environmentally benign. The synthesis and reactions of this compound can be evaluated through the lens of green chemistry principles.

Atom Economy: The synthesis of this compound from isobutyraldehyde (B47883) and isobutylamine (B53898) is a condensation reaction that produces water as the only byproduct. This reaction has a high atom economy. Furthermore, its hydrogenation to Diisobutylamine is 100% atom economical wikipedia.orgbuecher.descranton.eduacs.orgjocpr.com.

Solvent-Free Synthesis: The formation of imines can often be carried out under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste qscience.comcem.commdpi.com. The reaction can be catalyzed by solid acids or simply by heating the neat reactants.

Green Chemistry Principle Application to this compound
Atom EconomyHigh atom economy in its synthesis and 100% atom economy in its hydrogenation to Diisobutylamine.
Solvent-Free ConditionsThe synthesis of imines can often be performed without a solvent, reducing waste.

This interactive data table summarizes the potential green chemistry aspects of this compound.

While the potential for this compound in green chemistry is evident from a theoretical standpoint, specific research articles detailing its use in environmentally friendly synthetic methodologies are not prominent in the current body of scientific literature.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

N-Isobutylideneisobutylamine, an aliphatic aldimine, is formed from the condensation reaction of isobutylamine (B53898) and isobutyraldehyde (B47883). The formation of the characteristic imine or azomethine group (-C=N-) is a reversible reaction that typically requires the removal of water to drive the equilibrium toward the product. While aromatic imines are generally more stable due to conjugation, aliphatic imines like this compound are known to be susceptible to hydrolysis, reverting to their constituent aldehyde and amine in the presence of water.

Current academic understanding of simple aliphatic aldimines is largely foundational, focusing on their synthesis, basic reactivity, and role as intermediates in organic synthesis. They are key precursors to secondary amines through reduction and can participate in various nucleophilic addition reactions at the electrophilic imine carbon. However, specific detailed research on this compound itself is not extensively documented in publicly accessible literature, suggesting it is not a compound of major industrial or academic focus to date. Its properties are therefore largely inferred from the well-established principles of imine chemistry.

Unexplored Research Avenues and Challenges

The study of this compound presents several unexplored research avenues. A primary challenge is the inherent instability of aliphatic aldimines toward hydrolysis. acs.org Research into stabilizing this compound, perhaps through encapsulation within hydrophobic molecular capsules, could open up new applications in aqueous environments. acs.org

Further unexplored areas include:

Detailed Kinetic and Mechanistic Studies: A thorough investigation into the kinetics of its formation and hydrolysis under various conditions (pH, temperature, catalysts) would provide valuable fundamental data.

Complexation and Coordination Chemistry: The nitrogen atom of the imine group possesses a lone pair of electrons, suggesting potential as a ligand for metal complexes. The synthesis and characterization of such complexes are yet to be explored and could lead to novel catalytic or material properties.

Polymerization: While simple aliphatic aldimines can be prone to polymerization, controlled polymerization strategies could be investigated to produce novel polymers with unique properties. researchgate.net

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral amines starting from prochiral aliphatic aldimines is an active area of research that could be extended to derivatives of this compound.

A significant challenge is the lack of readily available and detailed experimental data for this specific compound, which hampers efforts to model its behavior accurately and design experiments.

Potential for Advanced Materials and Catalytic Applications

While concrete applications for this compound are not established, its chemical structure suggests potential in several areas of materials science and catalysis.

Precursor to Vulcanization Accelerators: Amines and their derivatives are widely used as accelerators in the sulfur vulcanization of rubber. scispace.comnih.govakrochem.com These accelerators increase the rate of curing and improve the properties of the final rubber product. akrochem.comalfa-chemistry.com The secondary amine, diisobutylamine (B89472), which is the reduction product of this compound, is a known chemical intermediate. Further research could explore the direct use of this compound or its derivatives in rubber compounding formulations.

Building Block for Organic Synthesis: As a chemical intermediate, it can be used to introduce the isobutyl group into molecules. Its reactions with nucleophiles, followed by further transformations, could provide pathways to more complex molecules, including potential pharmaceutical or agrochemical candidates.

Ligands in Homogeneous Catalysis: As mentioned, the imine functionality can act as a ligand for transition metals. Chiral versions of related imines have been used in asymmetric catalysis. Exploring the coordination chemistry of this compound could lead to the development of new catalysts for various organic transformations.

Monomers for Advanced Polymers: Polyazomethines, or polyimines, are a class of polymers that can exhibit interesting electronic and optical properties. nih.gov Investigation into the polymerization of this compound could lead to new materials with applications in electronics or as high-performance polymers.

Integration with Modern Analytical and Computational Chemistry Paradigms

Modern analytical and computational tools offer powerful means to overcome the challenges associated with studying potentially unstable compounds like this compound and to predict its properties and reactivity.

Advanced Analytical Techniques:

In Situ Spectroscopy: Techniques like in situ NMR and IR spectroscopy can be employed to study the formation and reactions of this compound without the need for isolation, providing valuable kinetic and mechanistic data.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for confirming the molecular formula and studying the fragmentation patterns of the molecule and its reaction products.

Chromatography-Mass Spectrometry: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for analyzing reaction mixtures and determining the purity of the compound.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of this compound. chemeo.com These calculations can also provide insights into its spectroscopic properties (NMR, IR), which would be invaluable in the absence of experimental data.

Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of its formation, hydrolysis, and other reactions. researchgate.net This includes calculating transition state energies to predict reaction barriers and diastereoselectivity in reactions.

Predictive Modeling: Computational methods can be used to predict physical and chemical properties, such as boiling point, solubility, and reactivity, which can guide experimental design. Quantum mechanical calculations have been used to investigate the dipole moments and enthalpies of formation of various imines, providing a framework for understanding their reactivity. acs.orglookchem.com

The integration of these advanced paradigms will be crucial for a comprehensive understanding of this compound and for unlocking its potential in various chemical applications.

Q & A

Q. What steps ensure reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Catalyst optimization : Screen Lewis acids (e.g., AlCl₃, ZnCl₂) for imine formation efficiency.
  • Purification : Distill under reduced pressure (50–60°C, 10 mmHg) and validate purity via GC-FID (>98%).
  • Byproduct control : Monitor Schiff base intermediates via TLC (Rf 0.3 in hexane:ethyl acetate 8:2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-Isobutylideneisobutylamine
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N-Isobutylideneisobutylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.